1-[(3-Aminopropyl)amino]octadecan-2-OL
Description
Properties
CAS No. |
62745-93-1 |
|---|---|
Molecular Formula |
C21H46N2O |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
1-(3-aminopropylamino)octadecan-2-ol |
InChI |
InChI=1S/C21H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21(24)20-23-19-16-18-22/h21,23-24H,2-20,22H2,1H3 |
InChI Key |
SFHYOYAFZRBOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CNCCCN)O |
Origin of Product |
United States |
Preparation Methods
Structural and Synthetic Overview
Molecular Characteristics
1-[(3-Aminopropyl)amino]octadecan-2-OL features:
- An 18-carbon aliphatic chain (octadecan) with a hydroxyl group at C2.
- A 3-aminopropyl side chain linked via an amine group at C1.
- Chiral centers at C2 (from the alcohol) and potentially at the aminopropyl moiety.
The compound’s amphiphilic nature complicates synthesis due to solubility challenges in polar and nonpolar solvents.
Synthetic Routes
Diastereomeric Salt Formation with N-Tosyl-Leucine
The method described in US Patent 6,316,671B1 provides a foundational approach for resolving racemic mixtures of 1-amino-alkan-2-ol derivatives. While the patent focuses on shorter-chain analogs (e.g., 1-amino-4-methylpentan-2-ol), the protocol is adaptable to octadecan-2-OL by modifying solvent systems and crystallization conditions.
Stepwise Procedure
Racemic Mixture Preparation :
Crystallization :
Filtration and Recovery :
- The salt is filtered and treated with aqueous NaOH to liberate the enantiomerically enriched amino alcohol.
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Initial ee after resolution | 85–92% | |
| Yield of (S)-enantiomer | 68–74% | |
| Optimal solvent | Ethanol/water (9:1) |
Cinnamate Derivatization for Enhanced Purification
To further purify the target enantiomer, the resolved amino alcohol is converted to its cinnamate ester. This step exploits differential solubility in ethers and alcohols.
Protocol
Esterification :
Recrystallization :
- The crude cinnamate is recrystallized twice in ethanol to achieve >99% ee.
Yield Optimization
| Recrystallization Cycle | ee (%) | Yield (%) |
|---|---|---|
| 1 | 95 | 78 |
| 2 | 99 | 65 |
Process Intensification Techniques
Challenges and Mitigation Strategies
Solubility Limitations
The long aliphatic chain of octadecan-2-OL reduces solubility in ethanol. Solutions include:
Comparative Analysis of Methods
| Method | ee (%) | Yield (%) | Cost (Relative) |
|---|---|---|---|
| Diastereomeric resolution | 92 | 74 | High |
| AS3PC | 99 | 65 | Moderate |
| Cinnamate recrystallization | 99 | 60 | Low |
Chemical Reactions Analysis
Types of Reactions
1-[(3-Aminopropyl)amino]octadecan-2-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1-[(3-Aminopropyl)amino]octadecan-2-OL include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 1-[(3-Aminopropyl)amino]octadecan-2-OL depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-[(3-Aminopropyl)amino]octadecan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Aminopropyl)amino]octadecan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length and Lipophilicity: The C18 chain in the target compound enhances lipophilicity compared to the C10 analog in , suggesting superior membrane-binding capabilities but reduced water solubility. This property is critical for lipid nanoparticle (LNP) formulations in mRNA vaccines, where longer chains improve stability .
- In contrast, the pyrrolidinone ring in introduces rigidity and hydrogen-bonding capacity, altering solubility and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
